![molecular formula C20H12N4O2 B15342184 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo-phenanthroline derivatives
Preparation Methods
The synthesis of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid typically involves organic synthesis techniques. One common method includes the reaction of 1,10-phenanthroline-5,6-dione with 2-hydroxybenzaldehyde in an acetic acid-ammonium acetate solution . This reaction forms the imidazo-phenanthroline core, which is then further functionalized to obtain the desired benzoic acid derivative.
Chemical Reactions Analysis
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid involves its interaction with specific molecular targets. For example, when used as a ligand in metal complexes, it can influence the electronic properties of the metal center, leading to various catalytic and electronic effects. In biological systems, the compound can interact with specific proteins or nucleic acids, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid can be compared with other imidazo-phenanthroline derivatives, such as:
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol: This compound has similar structural features but differs in the functional group attached to the phenanthroline core.
2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: Another related compound with a different imidazole ring structure.
Imidazo[4,5-f][1,10]phenanthroline-Zn(II) complexes: These complexes have been studied for their unique optical and electronic properties.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C20H12N4O2 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid |
InChI |
InChI=1S/C20H12N4O2/c25-20(26)12-6-2-1-5-11(12)19-23-17-13-7-3-9-21-15(13)16-14(18(17)24-19)8-4-10-22-16/h1-10H,(H,23,24)(H,25,26) |
InChI Key |
CVZFOYUGCIZKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


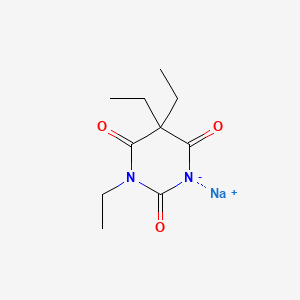


![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)
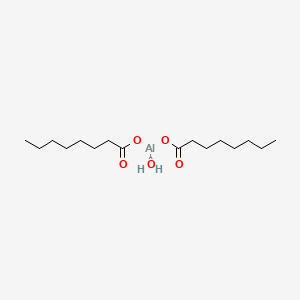
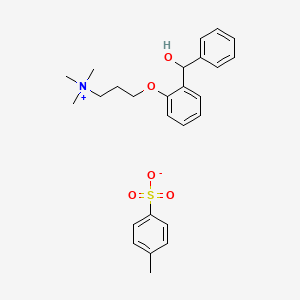
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
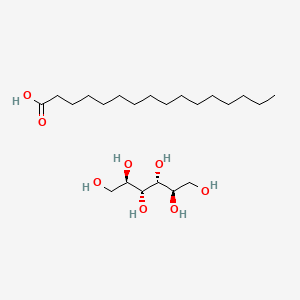
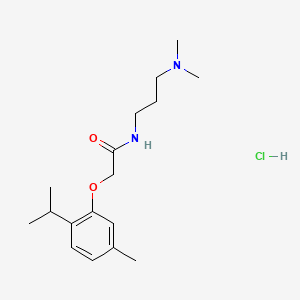
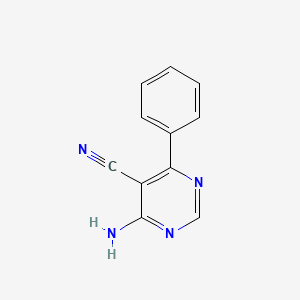
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)


